molecular formula C18H19N3O2S B12231101 2-Benzyl-5-[(2-methyl-1,3-thiazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

2-Benzyl-5-[(2-methyl-1,3-thiazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B12231101
M. Wt: 341.4 g/mol
InChI Key: HXJMGHDGKQVSHR-UHFFFAOYSA-N
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Description

2-Benzyl-5-[(2-methyl-1,3-thiazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that features a unique combination of a thiazole ring and a pyrrole ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-[(2-methyl-1,3-thiazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step organic reactions. One common method involves the reaction of a benzyl halide with a thiazole derivative under basic conditions to form the benzyl-thiazole intermediate. This intermediate is then reacted with a pyrrole derivative under acidic conditions to form the final compound. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and catalysts like palladium or copper .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-[(2-methyl-1,3-thiazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .

Scientific Research Applications

2-Benzyl-5-[(2-methyl-1,3-thiazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-5-[(2-methyl-1,3-thiazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-5-[(2-methyl-1,3-thiazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is unique due to its combination of a thiazole ring and a pyrrole ring, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

5-benzyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione

InChI

InChI=1S/C18H19N3O2S/c1-12-19-14(11-24-12)8-20-9-15-16(10-20)18(23)21(17(15)22)7-13-5-3-2-4-6-13/h2-6,11,15-16H,7-10H2,1H3

InChI Key

HXJMGHDGKQVSHR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CN2CC3C(C2)C(=O)N(C3=O)CC4=CC=CC=C4

Origin of Product

United States

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